4-(4-Iodophenoxymethyl)-1,2-dimethoxybenzene
Description
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Properties
IUPAC Name |
4-[(4-iodophenoxy)methyl]-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IO3/c1-17-14-8-3-11(9-15(14)18-2)10-19-13-6-4-12(16)5-7-13/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCKWNINKFQNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)COC2=CC=C(C=C2)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Iodophenoxymethyl)-1,2-dimethoxybenzene is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHIO. It features a benzene ring with methoxy groups and an iodine atom, which may influence its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of halogenated aromatic structures often enhances the compound's ability to disrupt microbial cell membranes or inhibit enzymatic functions essential for microbial survival. For example, iodinated compounds have been shown to possess antibacterial and antifungal activities due to their ability to interact with cellular components and disrupt metabolic pathways .
Cytotoxic Effects
Studies have indicated that certain derivatives of phenolic compounds can induce cytotoxic effects in cancer cells. The mechanism typically involves the generation of reactive oxygen species (ROS), leading to apoptosis. For instance, compounds with similar structural motifs have demonstrated selective toxicity towards transformed T-cells, suggesting that this compound may also exhibit selective cytotoxicity against specific cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within microbial or cancer cells.
- Reactive Oxygen Species Generation : Its structure may facilitate the production of ROS, leading to oxidative stress and subsequent cell death.
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially disrupting their integrity and function.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity Study | Demonstrated that iodinated phenolic compounds significantly inhibited the growth of Gram-positive bacteria. |
| Cytotoxicity Assay | Found that derivatives with similar structures induced apoptosis in T-cell lines with sub-micromolar potency. |
| Mechanistic Study | Identified ROS generation as a primary pathway for inducing cytotoxicity in cancer cells. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
